molecular formula C20H19ClN2O2S B298764 (2E,5E)-5-(5-chloro-2-hydroxybenzylidene)-3-(2-methylpropyl)-2-(phenylimino)-1,3-thiazolidin-4-one

(2E,5E)-5-(5-chloro-2-hydroxybenzylidene)-3-(2-methylpropyl)-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No. B298764
M. Wt: 386.9 g/mol
InChI Key: WRGOQCHLFHCCGS-AJNDAPIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,5E)-5-(5-chloro-2-hydroxybenzylidene)-3-(2-methylpropyl)-2-(phenylimino)-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of ((2E,5E)-5-(5-chloro-2-hydroxybenzylidene)-3-(2-methylpropyl)-2-(phenylimino)-1,3-thiazolidin-4-one)-5-(5-chloro-2-hydroxybenzylidene)-3-(2-methylpropyl)-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that this compound exerts its effects by inhibiting various enzymes and signaling pathways involved in cancer cell growth, inflammation, and bacterial growth.
Biochemical and Physiological Effects:
Studies have shown that ((2E,5E)-5-(5-chloro-2-hydroxybenzylidene)-3-(2-methylpropyl)-2-(phenylimino)-1,3-thiazolidin-4-one)-5-(5-chloro-2-hydroxybenzylidene)-3-(2-methylpropyl)-2-(phenylimino)-1,3-thiazolidin-4-one exhibits potent anti-cancer, anti-inflammatory, and antibacterial effects. Additionally, this compound has also been shown to have antioxidant properties, which may help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using ((2E,5E)-5-(5-chloro-2-hydroxybenzylidene)-3-(2-methylpropyl)-2-(phenylimino)-1,3-thiazolidin-4-one)-5-(5-chloro-2-hydroxybenzylidene)-3-(2-methylpropyl)-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments is its potent biological activity, which makes it an attractive candidate for studying various disease pathways. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its widespread use in research.

Future Directions

There are several future directions for research on ((2E,5E)-5-(5-chloro-2-hydroxybenzylidene)-3-(2-methylpropyl)-2-(phenylimino)-1,3-thiazolidin-4-one)-5-(5-chloro-2-hydroxybenzylidene)-3-(2-methylpropyl)-2-(phenylimino)-1,3-thiazolidin-4-one. One area of research is to further elucidate the mechanism of action of this compound and identify its specific targets within cells. Additionally, researchers may explore the potential use of ((2E,5E)-5-(5-chloro-2-hydroxybenzylidene)-3-(2-methylpropyl)-2-(phenylimino)-1,3-thiazolidin-4-one)-5-(5-chloro-2-hydroxybenzylidene)-3-(2-methylpropyl)-2-(phenylimino)-1,3-thiazolidin-4-one in combination with other drugs to enhance its therapeutic effects. Finally, further studies on the pharmacokinetics and toxicity of this compound may help determine its potential clinical applications.

Synthesis Methods

The synthesis of ((2E,5E)-5-(5-chloro-2-hydroxybenzylidene)-3-(2-methylpropyl)-2-(phenylimino)-1,3-thiazolidin-4-one)-5-(5-chloro-2-hydroxybenzylidene)-3-(2-methylpropyl)-2-(phenylimino)-1,3-thiazolidin-4-one is a multi-step process that involves the reaction of various chemical compounds. The most commonly used method for synthesizing this compound is the condensation reaction between 2-aminothiazole, 5-chloro-2-hydroxybenzaldehyde, 2-methylpropionaldehyde, and aniline. The reaction takes place in the presence of a catalyst such as glacial acetic acid or p-toluenesulfonic acid. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

((2E,5E)-5-(5-chloro-2-hydroxybenzylidene)-3-(2-methylpropyl)-2-(phenylimino)-1,3-thiazolidin-4-one)-5-(5-chloro-2-hydroxybenzylidene)-3-(2-methylpropyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields of science. One of the primary areas of research is in the field of medicinal chemistry, where this compound has shown promising results as an anti-cancer, anti-inflammatory, and anti-bacterial agent. Additionally, ((2E,5E)-5-(5-chloro-2-hydroxybenzylidene)-3-(2-methylpropyl)-2-(phenylimino)-1,3-thiazolidin-4-one)-5-(5-chloro-2-hydroxybenzylidene)-3-(2-methylpropyl)-2-(phenylimino)-1,3-thiazolidin-4-one has also been studied for its potential use as a catalyst in organic chemistry reactions.

properties

Product Name

(2E,5E)-5-(5-chloro-2-hydroxybenzylidene)-3-(2-methylpropyl)-2-(phenylimino)-1,3-thiazolidin-4-one

Molecular Formula

C20H19ClN2O2S

Molecular Weight

386.9 g/mol

IUPAC Name

(5E)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H19ClN2O2S/c1-13(2)12-23-19(25)18(11-14-10-15(21)8-9-17(14)24)26-20(23)22-16-6-4-3-5-7-16/h3-11,13,24H,12H2,1-2H3/b18-11+,22-20?

InChI Key

WRGOQCHLFHCCGS-AJNDAPIGSA-N

Isomeric SMILES

CC(C)CN1C(=O)/C(=C\C2=C(C=CC(=C2)Cl)O)/SC1=NC3=CC=CC=C3

SMILES

CC(C)CN1C(=O)C(=CC2=C(C=CC(=C2)Cl)O)SC1=NC3=CC=CC=C3

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=C(C=CC(=C2)Cl)O)SC1=NC3=CC=CC=C3

Origin of Product

United States

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